Cas no 5343-01-1 (2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone)

2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone structure
5343-01-1 structure
Productnaam:2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
CAS-nummer:5343-01-1
MF:C8H8N2O4
MW:196.16012
CID:1583161
PubChem ID:220671

2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone Chemische en fysische eigenschappen

Naam en identificatie

    • 2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
    • 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine
    • Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon
    • NSC3694
    • AC1L595M
    • AR-1L6436
    • AC1Q6FXI
    • AG-K-88498
    • tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone
    • 1,6-Diazabicyclo&lt
    • 4.4.0&gt
    • decan-2,5,7,10-tetraon
    • Perhydro-1,4,6,9-tetraketo-pyridazo&lt
    • 1,2-a&gt
    • pyridazin
    • Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
    • Perhydro-pyridazino&lt
    • -pyridazin-1,4,6,9-tetron
    • Perhydro-1,4,6,9-tetraketopyridazo&lt
    • 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine; Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon; NSC3694; AC1L595M; AR-1L6436; AC1Q6FXI; AG-K-88498; tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone; 1,6-Diazabicyclo< 4.4.0> decan-2,5,7,10-tetraon; Perhydro-1,4,6,9-tetraketo-pyridazo< 1,2-a> pyridazin; Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone; Perhydro-pyridazino< 1,2-a> -pyridazin-1,4,6,9-
    • HAUMWXGOTYKNHZ-UHFFFAOYSA-N
    • Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone #
    • DTXSID90277724
    • 5343-01-1
    • NSC-3694
    • Inchi: InChI=1S/C8H8N2O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H2
    • InChI-sleutel: HAUMWXGOTYKNHZ-UHFFFAOYSA-N
    • LACHT: C1CC(=O)N2C(=O)CCC(=O)N2C1=O

Berekende eigenschappen

  • Exacte massa: 196.04844
  • Monoisotopische massa: 196.048
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 0
  • Complexiteit: 283
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 74.8Ų
  • XLogP3: -1.7

Experimentele eigenschappen

  • Dichtheid: 1.56
  • Kookpunt: 341.6°C at 760 mmHg
  • Vlampunt: 164.7°C
  • Brekindex: 1.606
  • PSA: 74.76
  • LogboekP: -0.92480
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd